molecular formula C8H3BrF6Zn B6294862 (3,5-Bis(trifluoromethyl)phenyl)zinc bromide CAS No. 1274868-04-0

(3,5-Bis(trifluoromethyl)phenyl)zinc bromide

Cat. No.: B6294862
CAS No.: 1274868-04-0
M. Wt: 358.4 g/mol
InChI Key: ABLAYUNYMCRLNS-UHFFFAOYSA-M
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Description

(3,5-Bis(trifluoromethyl)phenyl)zinc bromide is an organozinc compound with the molecular formula C8H3BrF6Zn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLAYUNYMCRLNS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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